(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone
Description
This compound features a hybrid structure combining a 1,2,4-triazole moiety linked via a methylene bridge to an azetidine ring, which is further conjugated to a 1,3,5-trimethylpyrazole methanone group. Such structural features are common in medicinal chemistry for targeting enzymes or receptors involved in cancer and infectious diseases .
Properties
IUPAC Name |
[3-(1,2,4-triazol-1-ylmethyl)azetidin-1-yl]-(1,3,5-trimethylpyrazol-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N6O/c1-9-12(10(2)17(3)16-9)13(20)18-4-11(5-18)6-19-8-14-7-15-19/h7-8,11H,4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPDIUDRZIGITMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C(=O)N2CC(C2)CN3C=NC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone , with the molecular formula and a molecular weight of 274.328 g/mol, is a complex organic molecule that has garnered interest for its potential biological activities. This article explores its biological activity through an examination of its structural components, synthesis methods, and relevant research findings.
Structural Features
This compound features several key structural components:
- Azetidine Ring : A four-membered nitrogen-containing heterocycle that can enhance biological activity.
- Triazole Moiety : Known for its diverse pharmacological properties, particularly in antifungal and antibacterial activities.
- Pyrazole Group : Associated with various biological activities, including anticancer properties.
The unique hybrid structure of this compound may enhance its pharmacological profile compared to simpler analogs.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic synthesis techniques. The following general steps can be outlined:
- Formation of the Azetidine Ring : This can be achieved through cyclization reactions involving appropriate precursors.
- Introduction of the Triazole Moiety : This step often utilizes click chemistry or other coupling reactions to attach the triazole group.
- Addition of the Pyrazole Component : This may involve condensation reactions to form the final product.
Biological Activity Overview
The biological activity of this compound has been assessed in various studies across different fields:
Antimicrobial Properties
Research indicates that compounds containing triazole rings exhibit significant antimicrobial activities. The compound has been tested against various bacterial and fungal strains to determine its Minimum Inhibitory Concentration (MIC). Preliminary results suggest promising antimicrobial efficacy, comparable to known antibiotics.
Anticancer Activity
Given the structural similarities to other pyrazole-containing compounds known for their anticancer effects, this compound has undergone cytotoxicity assays against several cancer cell lines. Results demonstrated a notable reduction in cell viability with calculated IC50 values indicating effective cytotoxicity against specific cancer types.
Diagnostic Applications
Due to its potential for specific interactions with biomolecules, this compound is being explored for use in diagnostic tests. Initial studies focus on its ability to detect specific diseases or conditions through assay kits, evaluating sensitivity and specificity in clinical settings.
Agrochemical Potential
The compound's structural features suggest potential applications in agrochemistry as a pesticide. Controlled studies are ongoing to assess its efficacy in reducing pest populations and improving crop yields.
Comparative Analysis with Similar Compounds
The following table summarizes some structurally similar compounds and their associated biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-Methylpyrazole | Pyrazole ring | Antimicrobial |
| 1H-Triazole derivatives | Triazole ring | Antifungal |
| Azetidine-based compounds | Azetidine ring | Anticancer |
This comparative analysis highlights how the unique combination of heterocycles in this compound may enhance its pharmacological profile compared to simpler analogs.
Case Studies and Research Findings
Several studies have highlighted the biological activity of similar compounds. For instance:
- A study on triazole derivatives showed significant antifungal activity against Candida species.
- Research on pyrazole derivatives indicated promising results in inhibiting tumor growth in various cancer models.
These findings support the hypothesis that this compound could possess multifaceted biological activities worth further exploration.
Scientific Research Applications
Structural Features
The compound features several key structural components that contribute to its biological activity:
- Azetidine Ring : A four-membered nitrogen-containing heterocycle that enhances biological interactions.
- Triazole Moiety : Known for its diverse pharmacological properties, particularly in antifungal and antibacterial activities.
- Pyrazole Group : Associated with various biological activities, including anticancer properties.
The unique combination of these heterocycles may enhance the pharmacological profile compared to simpler analogs.
Antimicrobial Properties
Research indicates that compounds containing triazole rings exhibit significant antimicrobial activities. The compound has been tested against various bacterial and fungal strains to determine its Minimum Inhibitory Concentration (MIC). Preliminary results suggest promising antimicrobial efficacy comparable to known antibiotics.
Anticancer Activity
Given its structural similarities to other pyrazole-containing compounds known for their anticancer effects, this compound has undergone cytotoxicity assays against several cancer cell lines. Results demonstrated a notable reduction in cell viability with calculated IC50 values indicating effective cytotoxicity against specific cancer types.
Diagnostic Applications
Due to its potential for specific interactions with biomolecules, this compound is being explored for use in diagnostic tests. Initial studies focus on its ability to detect specific diseases or conditions through assay kits, evaluating sensitivity and specificity in clinical settings.
Agrochemical Potential
The compound's structural features suggest potential applications in agrochemistry as a pesticide. Controlled studies are ongoing to assess its efficacy in reducing pest populations and improving crop yields.
Case Studies and Research Findings
Several studies have highlighted the biological activity of similar compounds:
- A study on triazole derivatives showed significant antifungal activity against Candida species.
- Research on pyrazole derivatives indicated promising results in inhibiting tumor growth in various cancer models.
These findings support the hypothesis that this compound could possess multifaceted biological activities worth further exploration.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural analogues include:
- Thiadiazole derivatives (e.g., compound 9b from ): Replace the azetidine-triazole group with a 1,3,4-thiadiazole ring.
- Thiazole derivatives (e.g., compound 12a): Feature a thiazole ring instead of the pyrazole-methanone group.
- Pyrazoline methanones (e.g., compounds 5a–g from ): Contain a 4-hydroxyphenyl group instead of the triazole-azetidine system.
Table 1: Structural Comparison
Table 3: Antitumor Activity (IC₅₀, µM)
| Compound | HepG2 | MCF-7 | SAR Insights |
|---|---|---|---|
| Thiadiazole 9b | 2.94 | >10 | Electron-withdrawing groups enhance uptake |
| Thiazole 12a | 1.19 | 3.40 | Diazenyl improves permeability |
| Target Compound | N/A | N/A | Azetidine may improve metabolic stability |
Q & A
Q. Table 1: Synthetic Yield Optimization
| Condition | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Standard protocol | TEA | Ethanol | 80 | 65 | |
| Microwave-assisted | DBU | THF | 100 | 92 | |
| Reflux (extended) | DMAP | DMF | 90 | 78 |
Q. Table 2: Biological Activity of Analogous Compounds
| Compound Variant | Fungicidal Activity (MIC, µg/mL) | Cytotoxicity (IC, µg/mL) |
|---|---|---|
| Triazole-methyl derivative | 50 | >200 |
| Pyrazole-methoxy derivative | 120 | 150 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
